molecular formula C9H12FNO B1267680 2-(3-Fluoro-4-methoxyphenyl)ethanamine CAS No. 458-40-2

2-(3-Fluoro-4-methoxyphenyl)ethanamine

Cat. No.: B1267680
CAS No.: 458-40-2
M. Wt: 169.2 g/mol
InChI Key: QIVBJMNUDCAJED-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenethylamine, characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the benzene ring

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanamine typically involves the following steps:

    Nitration: The starting material, 3-fluoroanisole, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The resulting amine is then subjected to a substitution reaction to introduce the ethanamine side chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and ligands are typically employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and activity. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: Similar structure but lacks the fluorine atom.

    4-Fluoro-2-methoxyphenethylamine: Similar structure with different substitution patterns.

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)ethanamine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBJMNUDCAJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330072
Record name 2-(3-fluoro-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-40-2
Record name 2-(3-fluoro-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (200 mL of 1 M in diethyl ether) was placed in a 1 L round bottomed flask along with 300 mL of diethyl ether. Intermediate 81 was placed in the thimble of a soxhlet extractor atop this flask and the mixture refluxed for 24 hours. The mixture was cooled to ° 0 C and 50 mL of ethyl acetate added dropwise. After stirring for 1 hour, the mixture was quenched with 100 mL of 1 N KHSO4. The Organic layer was separated washed with sat. NaHCO3, sat. NaCl, and dried over MgSO4. Removal of the solvent gave product. LC-MS showed the product had the expected M+H+ of 170. It was used in the next step without purification.
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Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-1-methoxy-4-(2-nitro-vinyl)benzene (1.5 g, Intermediate (2)] in THF (50 mL) is treated dropwise with a solution of lithium aluminum hydride in ether (23 mL, 1M). The mixture is heated at 40° C. for 3 hours, cooled to room temperature, diluted with ether and quenched with Na2SO4.10H2O (104 g). After standing at room temperature overnight the reaction mixture is filtered and the filtrate is evaporated. The residue is subjected to chromatography on silica gel eluting with EtOAc to give 2-(3-fluoro-4-methoxy-phenyl)-ethylamine [0.81 g, Intermediate (3)] as an oil. MS: 170 (M+H); 1H NMR (CDCl3): 6.9-7 (3H, m); 3.85 (3H, s); 2.95 (2H, t); 2.7 (2H, t).
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